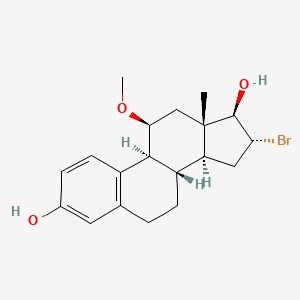
2-Methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropanoate, also known as this compound, is a derivative of isobutyric acid. It is a short-chain fatty acid with the chemical formula (CH₃)₂CHCOO⁻. This compound is commonly found in various natural sources such as carobs, vanilla, and certain fermented beverages . It is known for its characteristic odor and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropanoate can be synthesized through several methods:
Oxidation of Isobutyraldehyde: This method involves the oxidation of isobutyraldehyde, a byproduct of the hydroformylation of propylene.
Hydrocarboxylation (Koch Reaction): This high-pressure reaction involves propylene, carbon monoxide, and water to produce isobutyric acid, which can then be converted to isobutyrate.
Laboratory Methods: These include the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid.
Industrial Production Methods
Commercial production of isobutyrate often involves the use of engineered bacteria with a sugar feedstock . This biotechnological approach is environmentally friendly and efficient.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropanoate undergoes various chemical reactions typical of carboxylic acids:
Oxidation: When heated with chromic acid, isobutyrate is oxidized to acetone.
Reduction: this compound can be reduced to isobutanol using reducing agents like lithium aluminum hydride.
Esterification: This compound forms esters when reacted with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts for Esterification: Sulfuric acid, phosphoric acid.
Major Products
Oxidation: Acetone.
Reduction: Isobutanol.
Esterification: Various esters like isobutyl isobutyrate.
Wissenschaftliche Forschungsanwendungen
2-Methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Used in the synthesis of pharmaceuticals like flutamide, a drug used to treat prostate cancer.
Industry: Employed in the production of flavors and fragrances due to its characteristic odor.
Wirkmechanismus
2-Methylpropanoate exerts its effects through various molecular pathways:
Free Fatty Acid Receptor 2 (FFAR2) Agonist: Activation of FFAR2 leads to the mobilization of intracellular calcium and the phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases.
Metabolic Pathways: Involved in the catabolism of branched-chain amino acids and fatty acid oxidation.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropanoate is similar to other short-chain fatty acids like butyrate and propionate:
Butyrate: Also a short-chain fatty acid but with a straight-chain structure. It is primarily produced in the gut through the fermentation of dietary fibers.
Propionate: Another short-chain fatty acid with a straight-chain structure, commonly found in dairy products and produced by gut bacteria.
Uniqueness
This compound’s branched structure distinguishes it from other short-chain fatty acids, giving it unique properties and applications in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique branched structure and reactivity make it a valuable reagent and building block in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
5711-69-3 |
|---|---|
Molekularformel |
C4H7O2- |
Molekulargewicht |
87.1 g/mol |
IUPAC-Name |
2-methylpropanoate |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/p-1 |
InChI-Schlüssel |
KQNPFQTWMSNSAP-UHFFFAOYSA-M |
SMILES |
CC(C)C(=O)[O-] |
Kanonische SMILES |
CC(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















